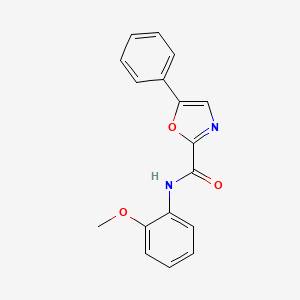
N-(2-méthoxyphényl)-5-phényloxazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a methoxyphenyl group and a phenyl group attached to the oxazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its ability to modulate specific biological pathways. It may be investigated as a lead compound for the development of new drugs targeting various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
Target of Action
The primary targets of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide are currently unknown
Action Environment
The action, efficacy, and stability of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can be influenced by various environmental factors These factors could include pH, temperature, and the presence of other molecules
Analyse Biochimique
Biochemical Properties
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide may interact with transport proteins, affecting the transport of other molecules across cellular membranes.
Cellular Effects
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . In terms of cellular metabolism, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can alter the levels of key metabolites, thereby impacting metabolic flux and energy production within the cell.
Molecular Mechanism
The molecular mechanism of action of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include phase I reactions, such as oxidation and reduction, followed by phase II reactions, such as conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of various metabolites, which can be further excreted from the body.
Transport and Distribution
The transport and distribution of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression.
Méthodes De Préparation
The synthesis of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a methoxy-substituted benzene derivative with a suitable nucleophile.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated oxazole derivative in the presence of a palladium catalyst.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents for these reactions include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group. The presence of the carboxylic acid group can affect its reactivity and biological activity.
N-(2-methoxyphenyl)-5-phenyloxazole-2-thiocarboxamide: This compound has a thiocarboxamide group instead of a carboxamide group. The sulfur atom in the thiocarboxamide group can influence its chemical properties and interactions with biological targets.
N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxylate: This ester derivative has a carboxylate group instead of a carboxamide group. The ester functionality can impact its solubility and stability.
The uniqueness of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-21-14-10-6-5-9-13(14)19-16(20)17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFURBCVLTADSIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
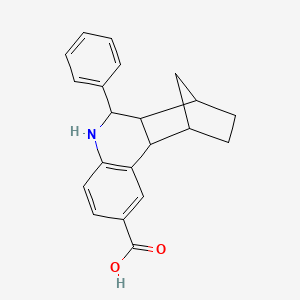
![2-((4-fluorophenyl)thio)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2379793.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)
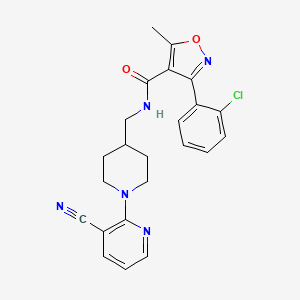
![2,6-difluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2379796.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2379800.png)
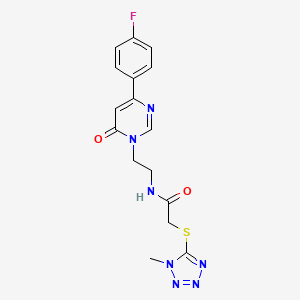
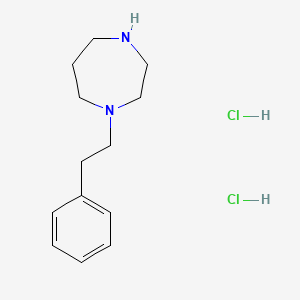
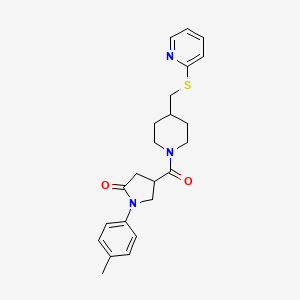
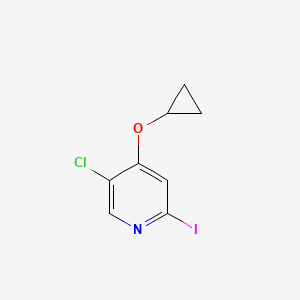
![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)
![2-Ethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B2379811.png)

